calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate
Description
Calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate is a complex sulfonated aromatic compound characterized by a conjugated cyclohexadiene backbone substituted with amino, sulfonate, and methyl groups. Its structure includes two phenyl rings linked via a methylidene bridge, each bearing amino and sulfonate/sulfonato groups, and a calcium counterion. This compound’s unique electronic and steric properties arise from its extended π-conjugation, multiple sulfonate groups (enhancing solubility and ionic interactions), and the presence of amino groups that contribute to basicity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C20H17CaN3O9S3 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=C/C(=C(/C2=CC(=C(C=C2)N)S(=O)(=O)O)\C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Biological Activity
Calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
The compound is characterized by the following structural components:
- Calcium Ion : Essential for various biological functions.
- Amino Groups : Contribute to its interaction with biological targets.
- Sulfonate Groups : Enhance solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound primarily revolves around its ability to interact with various biomolecules, influencing cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways, particularly in cancer and neurodegenerative disorders.
- Modulation of Signaling Pathways : It can affect signaling pathways such as PI3K/Akt, which plays a significant role in cell survival and proliferation.
Table 1: Summary of Biological Activities
Study 1: Antitumor Efficacy
A recent study evaluated the compound's antitumor properties using subcutaneous and orthotopic xenograft models. Results indicated a significant reduction in tumor growth rates when administered at specific dosages, highlighting its potential as an anticancer agent.
Study 2: Neuroprotection
In vitro experiments demonstrated that the compound protects neuronal cells from hydrogen peroxide-induced damage. The protective effect was noted at sub-micromolar concentrations, with minimal cytotoxicity observed.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound. Key findings include:
- High Potency : Certain derivatives exhibited IC50 values in the nanomolar range against HDACs.
- Selectivity : The compound shows selective inhibition towards class II HDACs, making it a promising candidate for targeted therapies in cancer treatment.
Table 2: IC50 Values of Key Derivatives
| Compound Derivative | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound 7d | 3–870 | Class II HDAC |
| Compound X | 150 | Class I HDAC |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with sulfonated aromatic derivatives, such as SC-558 and its analogs (e.g., compounds 1a-f) . These analogs feature sulfonamide or sulfonate groups on phenyl rings but lack the conjugated cyclohexadiene backbone and calcium counterion. Key comparative features include:
Research Findings and Performance Metrics
- Synthetic Complexity : The calcium compound’s synthesis likely involves multi-step sulfonation and metal-ion exchange, contrasting with simpler sulfonamide preparations (e.g., SC-558 analogs via nucleophilic substitution) .
- Stability : Sulfonate groups confer higher thermal and hydrolytic stability compared to sulfonamides, which may degrade under acidic conditions.
- Computational Analysis : Density-functional thermochemistry (DFT) methods, such as those described by Becke , could model its electronic structure, predicting absorption spectra or redox behavior. Such analyses are critical for comparing charge distribution with simpler sulfonates.
- Crystallography: Tools like SHELX may resolve its crystal structure, revealing steric effects from the methyl group and calcium coordination geometry—features absent in non-metallated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
